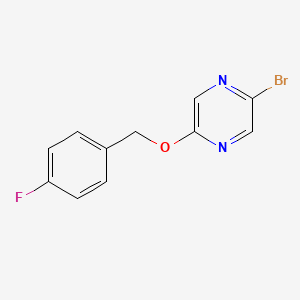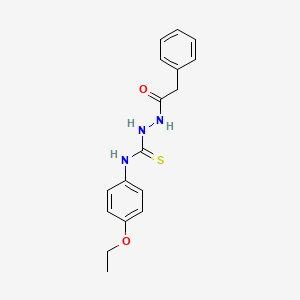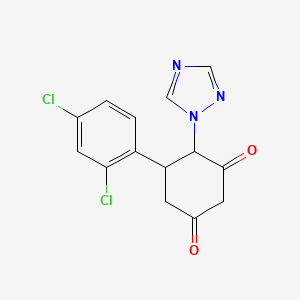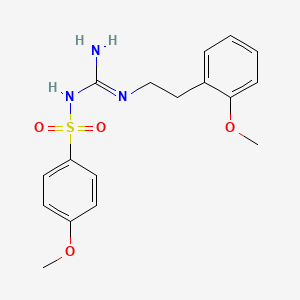![molecular formula C12H11N3O2 B2680389 6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one CAS No. 1083202-10-1](/img/structure/B2680389.png)
6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” is a complex organic compound that belongs to the class of compounds known as quinolines. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a quinoline moiety and a pyrazole ring. The exact structure would depend on the positions of the methoxy and methyl groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reactivity of the functional groups present in the molecule. The methoxy and methyl groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Quinoline itself is a pungent hygroscopic colorless oily liquid .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Investigations
Compounds containing pyrazole groups, including structures similar to 6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one, have been synthesized and studied for their biological properties. Notably, derivatives of quinolinyl chalcones with pyrazole groups have demonstrated promising antimicrobial properties against a variety of bacterial and fungal strains. The methoxy-substituted compounds, in particular, showed moderate antioxidant activity, highlighting their potential in therapeutic and pharmacological research (Prasath et al., 2015).
Antimicrobial Evaluation
A series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives exhibited in vitro antimicrobial activity against a wide range of organisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Among these compounds, pyrimidine derivatives showed the highest antimicrobial activity, suggesting the potential of this compound derivatives in the development of new antimicrobial agents (El-Gamal et al., 2016).
Inhibitory Activity on Protein Kinases
Studies on derivatives of 3-amino-1H-pyrazolo[3,4-b]quinolines, including compounds similar to this compound, have shown significant inhibitory activity on bacterial serine/threonine protein kinases. This activity suggests a potential role in combating bacterial resistance mechanisms, particularly resistance to antibiotics like kanamycin (Lapa et al., 2013).
Adenosine Receptor Antagonism
A new class of 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones has been identified as potent and selective antagonists for the adenosine A(3) receptor. These compounds, related to this compound, have shown affinity in the nanomolar range and are of interest in the development of treatments for conditions involving adenosine receptors (Baraldi et al., 2005).
ATM Kinase Inhibition for Cancer Therapy
Derivatives of 3-quinoline carboxamides, structurally similar to this compound, have been optimized as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These compounds are part of a novel series that shows promise for therapeutic intervention in cancer by modulating DNA damage response pathways (Degorce et al., 2016).
Zukünftige Richtungen
The future research directions for “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” could include further studies on its synthesis, properties, and potential bioactive properties. It could also be studied for its potential applications in various fields such as pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-12(16)8-6-13-11-7(10(8)14-15)4-3-5-9(11)17-2/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZMYTWNKFDFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2680309.png)
![2-{Benzyl[(dimethylamino)methyl]amino}acetic acid](/img/structure/B2680310.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)

![3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2680316.png)
![(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2680317.png)
![4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2680318.png)
![N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazin-3-amine](/img/structure/B2680319.png)
![4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2680320.png)
![1-(3,5-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2680323.png)



